molecular formula C7H13NO2S2 B12922869 2-((Dimethylcarbamothioyl)thio)ethyl acetate

2-((Dimethylcarbamothioyl)thio)ethyl acetate

Cat. No.: B12922869
M. Wt: 207.3 g/mol
InChI Key: SXFKFFIWLPFENH-UHFFFAOYSA-N
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Description

2-((Dimethylcarbamothioyl)thio)ethyl acetate is an organic compound with the molecular formula C7H13NO2S2 It is a derivative of thioester and carbamate, characterized by the presence of both sulfur and nitrogen atoms in its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((Dimethylcarbamothioyl)thio)ethyl acetate typically involves the reaction of dimethylcarbamothioyl chloride with ethyl acetate in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which then undergoes nucleophilic substitution to yield the final product. The reaction conditions generally include maintaining the temperature at around 0-5°C to control the reaction rate and prevent side reactions.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through a continuous flow process. This method involves the use of a packed bed reactor where the reactants are continuously fed, and the product is continuously removed. This approach allows for better control over reaction conditions, higher yields, and reduced production costs.

Chemical Reactions Analysis

Types of Reactions

2-((Dimethylcarbamothioyl)thio)ethyl acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the thioester group to a thiol group.

    Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols.

    Substitution: Various carbamate and thioester derivatives.

Scientific Research Applications

2-((Dimethylcarbamothioyl)thio)ethyl acetate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.

    Biology: Investigated for its potential as an enzyme inhibitor due to its carbamate structure.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-((Dimethylcarbamothioyl)thio)ethyl acetate involves its interaction with biological molecules. The carbamate group can inhibit enzymes by forming a covalent bond with the active site, thereby blocking the enzyme’s activity. This inhibition can affect various molecular targets and pathways, leading to potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-((Dimethylcarbamothioyl)thio)acetic acid
  • Ethyl (methylthio)acetate
  • Thiourea derivatives

Comparison

2-((Dimethylcarbamothioyl)thio)ethyl acetate is unique due to its combined thioester and carbamate functionalities, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a broader range of applications and potential for modification to enhance its properties.

Properties

Molecular Formula

C7H13NO2S2

Molecular Weight

207.3 g/mol

IUPAC Name

2-(dimethylcarbamothioylsulfanyl)ethyl acetate

InChI

InChI=1S/C7H13NO2S2/c1-6(9)10-4-5-12-7(11)8(2)3/h4-5H2,1-3H3

InChI Key

SXFKFFIWLPFENH-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCCSC(=S)N(C)C

Origin of Product

United States

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